Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C20H21NO3S. This compound is characterized by its thiophene ring, which is a five-membered ring containing sulfur, and its phenyl group, which is a benzene ring attached to the thiophene ring. The compound also contains an ethyl ester group and an enamido group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
The enamido group is introduced through an amide formation reaction, where an amine reacts with an acyl chloride or anhydride. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous conditions.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitution can involve reagents such as sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophenes and phenyl derivatives.
Scientific Research Applications
Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in biological pathways and physiological effects.
Comparison with Similar Compounds
Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar structure but with a tetrahydrobenzothiophene ring instead of a thiophene ring.
4-[2-(3-methylbut-2-enamido)ethyl]benzoic acid: This compound contains a benzoic acid group instead of a thiophene ring.
2-ethyl-2-[(3-methylbut-2-enamido)methyl]butanoic acid: This compound has a butanoic acid backbone instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and its thiophene ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-4-22-18(21)14-11-15(13-8-6-5-7-9-13)23-17(14)19-16(20)10-12(2)3/h5-11H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCZUPYLHRXFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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